molecular formula C11H13N3O B5714161 N-(2-methyl-1H-benzimidazol-6-yl)propanamide

N-(2-methyl-1H-benzimidazol-6-yl)propanamide

Cat. No. B5714161
M. Wt: 203.24 g/mol
InChI Key: RCKXLENLXBXNNY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-methyl-1H-benzimidazol-6-yl)propanamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a benzimidazole derivative that has been synthesized using a variety of methods.

Mechanism of Action

The exact mechanism of action of N-(2-methyl-1H-benzimidazol-6-yl)propanamide is not fully understood. However, it has been suggested that it may exert its effects by inhibiting specific enzymes or receptors in the body. For example, it has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair.
Biochemical and Physiological Effects:
N-(2-methyl-1H-benzimidazol-6-yl)propanamide has been shown to exhibit various biochemical and physiological effects. It has been reported to induce apoptosis, a process of programmed cell death, in cancer cells. Additionally, it has been shown to inhibit the growth of various fungi and bacteria. Furthermore, it has been investigated for its potential neuroprotective effects in the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-(2-methyl-1H-benzimidazol-6-yl)propanamide in lab experiments is its broad spectrum of activity against various diseases and organisms. Additionally, it has been shown to exhibit low toxicity in animal studies. However, one of the limitations of using this compound is its low solubility in water, which may limit its use in certain experimental setups.

Future Directions

There are several future directions that could be pursued in the study of N-(2-methyl-1H-benzimidazol-6-yl)propanamide. One potential direction is the investigation of its potential use as a therapeutic agent in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, further studies could be conducted to explore its potential use in the treatment of various cancers and other diseases. Furthermore, the development of more efficient synthesis methods and the optimization of its pharmacological properties could also be pursued.
In conclusion, N-(2-methyl-1H-benzimidazol-6-yl)propanamide is a promising compound that has been extensively studied for its potential applications in various fields. Its unique chemical structure and broad spectrum of activity make it a promising candidate for further research and development.

Synthesis Methods

Several methods have been reported in the literature for the synthesis of N-(2-methyl-1H-benzimidazol-6-yl)propanamide. One of the most commonly used methods involves the reaction of 2-methyl-1H-benzimidazole with propionyl chloride in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography to obtain N-(2-methyl-1H-benzimidazol-6-yl)propanamide.

Scientific Research Applications

N-(2-methyl-1H-benzimidazol-6-yl)propanamide has been extensively studied for its potential applications in various fields such as medicinal chemistry, biochemistry, and pharmacology. It has been shown to exhibit antitumor, antifungal, and antibacterial activities. Additionally, it has been investigated for its potential use as a therapeutic agent for the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease.

properties

IUPAC Name

N-(2-methyl-3H-benzimidazol-5-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O/c1-3-11(15)14-8-4-5-9-10(6-8)13-7(2)12-9/h4-6H,3H2,1-2H3,(H,12,13)(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCKXLENLXBXNNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=CC2=C(C=C1)N=C(N2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-Methyl-1H-benzimidazol-6-yl)propanamide

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